1'-ethyl-2'-methyl-6'-nitro-2-thioxo-1',4'-dihydro-2H,2'H-spiro[pyrimidine-5,3'-quinoline]-4,6(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-ethyl-2’-methyl-6’-nitro-2-thioxo-1’,4’-dihydro-2H,2’H-spiro[pyrimidine-5,3’-quinoline]-4,6(1H,3H)-dione is a complex heterocyclic compound This compound is notable for its unique spiro structure, which involves a pyrimidine ring fused with a quinoline ring
Preparation Methods
The synthesis of 1’-ethyl-2’-methyl-6’-nitro-2-thioxo-1’,4’-dihydro-2H,2’H-spiro[pyrimidine-5,3’-quinoline]-4,6(1H,3H)-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: This step involves the condensation of appropriate aldehydes with urea or thiourea under acidic or basic conditions to form the pyrimidine ring.
Spirocyclization: The pyrimidine derivative is then subjected to spirocyclization with a quinoline derivative. This step often requires the use of strong acids or bases as catalysts.
Functional Group Introduction:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability.
Chemical Reactions Analysis
1’-ethyl-2’-methyl-6’-nitro-2-thioxo-1’,4’-dihydro-2H,2’H-spiro[pyrimidine-5,3’-quinoline]-4,6(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The ethyl and methyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions using appropriate alkylating agents.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1’-ethyl-2’-methyl-6’-nitro-2-thioxo-1’,4’-dihydro-2H,2’H-spiro[pyrimidine-5,3’-quinoline]-4,6(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for drug discovery and development.
Medicine: Preliminary studies suggest that this compound may exhibit antimicrobial, anticancer, and anti-inflammatory properties.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1’-ethyl-2’-methyl-6’-nitro-2-thioxo-1’,4’-dihydro-2H,2’H-spiro[pyrimidine-5,3’-quinoline]-4,6(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The thioxo group may interact with thiol-containing enzymes, inhibiting their activity. The compound’s spiro structure allows it to fit into specific binding sites on proteins, modulating their function.
Comparison with Similar Compounds
Similar compounds to 1’-ethyl-2’-methyl-6’-nitro-2-thioxo-1’,4’-dihydro-2H,2’H-spiro[pyrimidine-5,3’-quinoline]-4,6(1H,3H)-dione include:
1’-ethyl-2’-methyl-6’-nitro-2-oxo-1’,4’-dihydro-2H,2’H-spiro[pyrimidine-5,3’-quinoline]-4,6(1H,3H)-dione: This compound differs by having an oxo group instead of a thioxo group.
1’-ethyl-2’-methyl-6’-amino-2-thioxo-1’,4’-dihydro-2H,2’H-spiro[pyrimidine-5,3’-quinoline]-4,6(1H,3H)-dione: This compound has an amino group instead of a nitro group.
The uniqueness of 1’-ethyl-2’-methyl-6’-nitro-2-thioxo-1’,4’-dihydro-2H,2’H-spiro[pyrimidine-5,3’-quinoline]-4,6(1H,3H)-dione lies in its combination of functional groups and spiro structure, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C15H16N4O4S |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
1'-ethyl-2'-methyl-6'-nitro-2-sulfanylidenespiro[1,3-diazinane-5,3'-2,4-dihydroquinoline]-4,6-dione |
InChI |
InChI=1S/C15H16N4O4S/c1-3-18-8(2)15(12(20)16-14(24)17-13(15)21)7-9-6-10(19(22)23)4-5-11(9)18/h4-6,8H,3,7H2,1-2H3,(H2,16,17,20,21,24) |
InChI Key |
VWXCYBGSTRAXHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(C2(CC3=C1C=CC(=C3)[N+](=O)[O-])C(=O)NC(=S)NC2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.